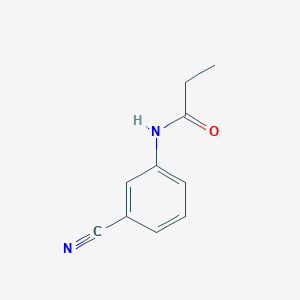
N-(3-cyanophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)propanamide (NCPA) is a synthetic organic compound with a variety of applications in scientific research. It is an amide of 3-cyanophenol and propanoic acid, and is commonly referred to as a “cyanoamide”. NCPA has found numerous applications in various fields of research, including biochemistry, pharmacology, and nanotechnology.
Aplicaciones Científicas De Investigación
Immunomodulating Activity
N-(3-cyanophenyl)propanamide derivatives have been explored for their potential immunomodulating activities. A study by Doria et al. (1991) synthesized a series of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, evaluating their effects on macrophage cytotoxicity and stimulation of host-mediated antibacterial defenses in mice. A specific compound, 3-cyano-3-(1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-yl]-3-oxo-N-phenyl-propanamide, showed effectiveness in preventing adjuvant-induced arthritis in rats (Doria et al., 1991).
Quantum Chemical Studies
Quantum chemical studies, as reported by Otuokere and Amaku (2015), have been conducted on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a compound used for treating prostate cancer. The study utilized Arguslab software to analyze steric energy, molecular orbital properties, and electrostatic potential, which are vital for understanding the interaction of the compound with biological receptors (Otuokere & Amaku, 2015).
Cytotoxic Evaluation
Gomez-Monterrey et al. (2011) explored the cytotoxic evaluation of acyl derivatives of the compound in relation to certain cancer cell lines. The derivatives showed efficacy in lines resistant to doxorubicin, such as melanoma and ovarian cancer cells. The study highlights the potential of these derivatives in cancer treatment, especially in cases of drug resistance (Gomez-Monterrey et al., 2011).
Immunosuppressive Activities
N-aryl-3-(indol-3-yl)propanamides, related to N-(3-cyanophenyl)propanamide, were synthesized and evaluated for their immunosuppressive activities by Giraud et al. (2010). The compounds showed significant inhibitory activity on murine splenocytes and delayed-type hypersensitivity, indicating potential applications in immunosuppression therapies (Giraud et al., 2010).
Selective Androgen Receptor Modulators
A study by Wu et al. (2006) focused on the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, in rats. This research provides insights into the pharmacological properties of propanamide derivatives, which are crucial for developing novel therapeutic agents (Wu et al., 2006).
Propiedades
IUPAC Name |
N-(3-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13)12-9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQZNTIOOWYTON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2402197.png)
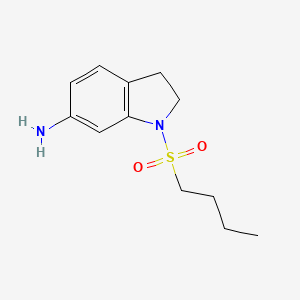
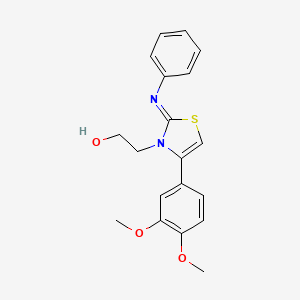


![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)
![6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402207.png)
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)
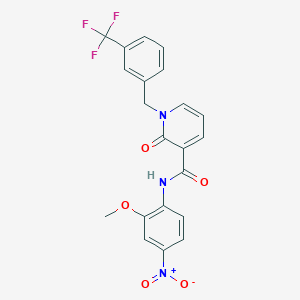
![methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate](/img/structure/B2402214.png)

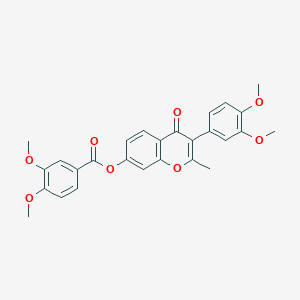
![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2402219.png)